3-chloro-2-({4-[(2,2-dichlorocyclopropyl)methoxy]phenyl}methyl)-5-(trifluoromethyl)pyridine
Description
This compound features a pyridine core substituted at positions 2, 3, and 3. Key structural elements include:
- 3-Chloro group: Enhances electrophilicity and influences binding interactions.
- 5-Trifluoromethyl group: Increases lipophilicity and metabolic stability.
- 2-Substituent: A benzyl group linked to a 4-[(2,2-dichlorocyclopropyl)methoxy]phenyl moiety. The dichlorocyclopropyl group introduces steric bulk and electronic effects due to its strained cyclopropane ring and electron-withdrawing chlorine atoms.
Properties
IUPAC Name |
3-chloro-2-[[4-[(2,2-dichlorocyclopropyl)methoxy]phenyl]methyl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3F3NO/c18-14-6-11(17(21,22)23)8-24-15(14)5-10-1-3-13(4-2-10)25-9-12-7-16(12,19)20/h1-4,6,8,12H,5,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUBDCGORLEBBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)COC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-2-({4-[(2,2-dichlorocyclopropyl)methoxy]phenyl}methyl)-5-(trifluoromethyl)pyridine typically involves multiple steps. One common method includes the chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Industrial production methods often rely on these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of chlorine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-2-({4-[(2,2-dichlorocyclopropyl)methoxy]phenyl}methyl)-5-(trifluoromethyl)pyridine has several scientific research applications:
Agrochemicals: It is used as an intermediate in the synthesis of crop protection products.
Pharmaceuticals: Its unique structure makes it a valuable component in the development of new drugs, particularly those targeting specific molecular pathways.
Chemical Research: It serves as a model compound in studies involving substitution and coupling reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of the trifluoromethyl group and the cyclopropyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application, whether in agrochemicals or pharmaceuticals.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table compares the target compound with analogs from , and 13:
Key Observations :
- Melting Points : The target compound’s dichlorocyclopropyl group may reduce crystallinity compared to 7e (high melting point due to nitro group) but increase it relative to 7f (lower melting point with trifluoromethyl) .
- Synthetic Yields : Yields for analogs vary widely (40.8–91.5%), suggesting that introducing the dichlorocyclopropyl group may require optimized synthetic routes .
Herbicidal Activity ()
Pyrazole derivatives like 6a and 7a exhibit herbicidal activity, with sulfonyl/sulfide linkages critical for target binding.
Antimicrobial Screening ()
While the target compound’s antimicrobial data are unavailable, analogs with trifluoromethyl and chloro substituents (e.g., 7j in ) show moderate activity. The dichlorocyclopropyl group could enhance interactions with microbial enzymes due to its electronegativity .
Biological Activity
3-Chloro-2-({4-[(2,2-dichlorocyclopropyl)methoxy]phenyl}methyl)-5-(trifluoromethyl)pyridine is a synthetic compound with potential applications in pharmaceuticals and agriculture. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, along with a phenyl group that contains a dichlorocyclopropyl moiety. Its molecular formula is , and it has a molecular weight of approximately 357.76 g/mol.
Research indicates that this compound may interact with various biological pathways. Its trifluoromethyl and chlorinated groups suggest potential interactions with enzymes involved in metabolic processes. The presence of the pyridine ring allows for possible binding to receptors or enzymes, influencing biological responses.
Toxicological Profile
The toxicological data available for similar compounds indicate that halogenated pyridines often exhibit moderate toxicity. For example, 3-chloro-5-(trifluoromethyl)pyridine has been noted to cause skin irritation and is harmful if ingested . The specific effects of the compound on human health remain to be fully elucidated, necessitating further studies.
In Vitro Studies
In vitro assays have demonstrated that related compounds can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. For instance, studies on 2-chloro-5-(trifluoromethyl)pyridine showed inhibition of CYP1A2 and CYP2D6, suggesting that 3-chloro-2-({4-[(2,2-dichlorocyclopropyl)methoxy]phenyl}methyl)-5-(trifluoromethyl)pyridine may exhibit similar inhibitory effects .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.76 g/mol |
| Toxicity Classification | Harmful if swallowed |
| Skin Irritation | Causes skin irritation |
| CYP Inhibition | CYP1A2, CYP2D6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
